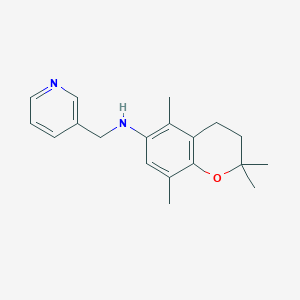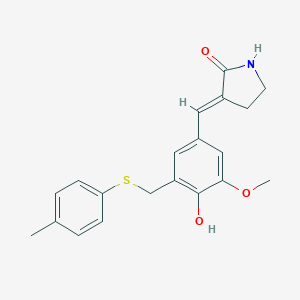
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone, also known as HET0016, is a selective inhibitor of the cytochrome P450 (CYP) enzyme, CYP4A. It was first synthesized in 2000 by a group of researchers led by Dr. Nicos A. Petasis at the University of Southern California. Since its discovery, HET0016 has been extensively studied for its potential applications in various scientific fields.
Mecanismo De Acción
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone works by selectively inhibiting the CYP4A enzyme, which is responsible for the production of vasoconstrictors such as thromboxane A2 and 20-hydroxyeicosatetraenoic acid (20-HETE). By inhibiting CYP4A, 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone reduces the production of these vasoconstrictors and promotes vasodilation.
Efectos Bioquímicos Y Fisiológicos
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of vasoconstrictors, promote vasodilation, and inhibit the growth of cancer cells. 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in lab experiments is its selectivity for the CYP4A enzyme. This allows researchers to study the specific effects of inhibiting this enzyme, without affecting other enzymes or pathways. However, one limitation of using 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vitro and in vivo.
Direcciones Futuras
There are a number of future directions for research on 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone. One area of interest is the potential use of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in the treatment of cancer. Studies have shown that 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone inhibits the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is the potential use of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone in the treatment of cardiovascular disease, as it promotes vasodilation and inhibits the production of vasoconstrictors. Finally, further research is needed to determine the optimal dosing and administration of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone, as well as its potential side effects and interactions with other drugs.
Métodos De Síntesis
The synthesis of 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone involves a multi-step process that includes the reaction of 4-methylthiobenzaldehyde with 3-methoxy-4-hydroxybenzaldehyde, followed by the addition of pyrrolidine and the removal of the protecting groups. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has been extensively studied for its potential applications in various scientific fields, including cancer research, cardiovascular disease, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the incidence of tumors in animal models. 3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone has also been shown to have potential applications in the treatment of cardiovascular disease, as it inhibits the production of vasoconstrictors and promotes vasodilation.
Propiedades
Número CAS |
107788-15-8 |
|---|---|
Nombre del producto |
3-((4-Hydroxy-3-methoxy-5-(((4-methylphenyl)thio)methyl)phenyl)methylene)-2-pyrrolidinone |
Fórmula molecular |
C20H21NO3S |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
(3E)-3-[[4-hydroxy-3-methoxy-5-[(4-methylphenyl)sulfanylmethyl]phenyl]methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO3S/c1-13-3-5-17(6-4-13)25-12-16-10-14(11-18(24-2)19(16)22)9-15-7-8-21-20(15)23/h3-6,9-11,22H,7-8,12H2,1-2H3,(H,21,23)/b15-9+ |
Clave InChI |
PQQIJMNPHIRWME-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)/C=C/3\CCNC3=O)OC)O |
SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)C=C3CCNC3=O)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)SCC2=C(C(=CC(=C2)C=C3CCNC3=O)OC)O |
Sinónimos |
(3E)-3-[[4-hydroxy-3-methoxy-5-[(4-methylphenyl)sulfanylmethyl]phenyl] methylidene]pyrrolidin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



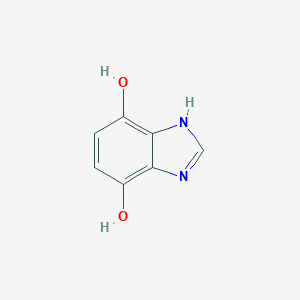
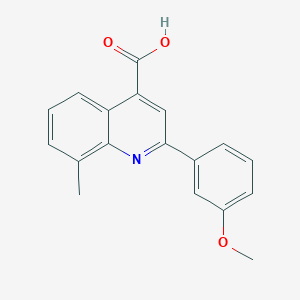
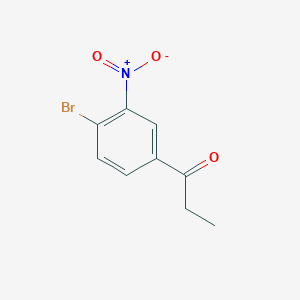
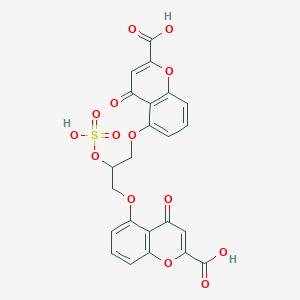
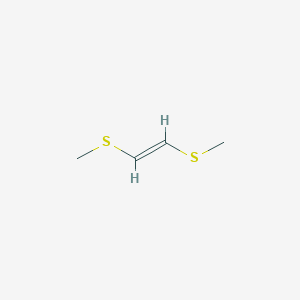
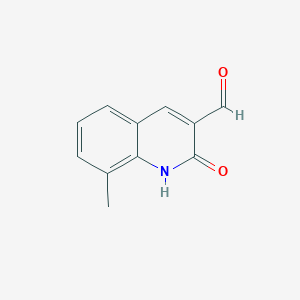
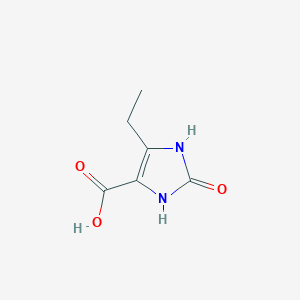
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)

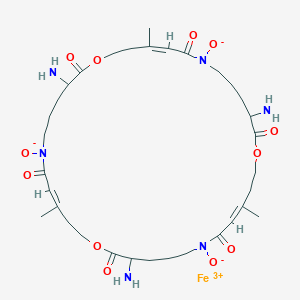
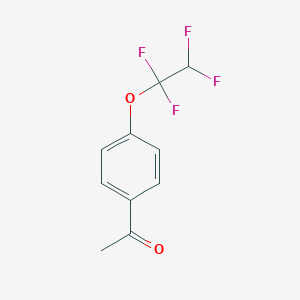
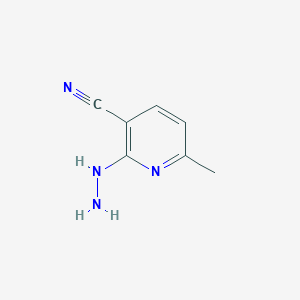
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
